2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a phenothiazine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyaniline with ethylene oxide to form 3-methoxyphenylethanolamine. This intermediate is then reacted with piperazine to form 4-(3-methoxyphenyl)piperazine.
Formation of the Phenothiazine Intermediate: Phenothiazine is synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves the coupling of 4-(3-methoxyphenyl)piperazine with phenothiazine using a suitable coupling agent such as carbodiimide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Neuropharmacology: It is studied for its potential as a central nervous system (CNS) agent, particularly as an antipsychotic or antidepressant.
Medicinal Chemistry: The compound is used as a lead compound for the development of new drugs targeting neurological disorders.
Biological Studies: It is used in studies to understand the interaction of piperazine and phenothiazine derivatives with various biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with neurotransmitter receptors in the brain. The compound is believed to act as an antagonist at dopamine and serotonin receptors, which are implicated in the regulation of mood and behavior. By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to the combination of the piperazine and phenothiazine moieties, which confer distinct pharmacological properties. The presence of the methoxy group further enhances its interaction with specific biological targets, making it a valuable compound for drug development.
Properties
Molecular Formula |
C25H25N3O2S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C25H25N3O2S/c1-30-20-8-6-7-19(17-20)27-15-13-26(14-16-27)18-25(29)28-21-9-2-4-11-23(21)31-24-12-5-3-10-22(24)28/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
XTDGGNQZDBOEPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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